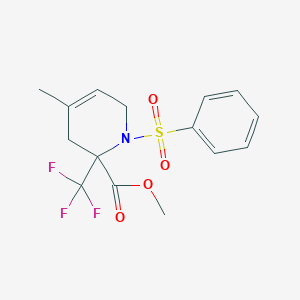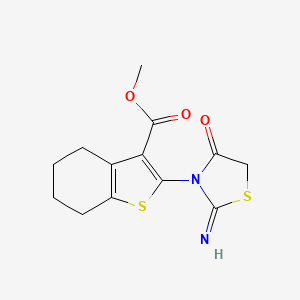![molecular formula C20H24N4S2 B11503250 3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11503250.png)
3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of phenethyl mercaptan with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The phenethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the phenethylsulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.
Industry: Utilized in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenethylsulfanyl groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE: Another triazole derivative with different substituents that exhibit unique chemical properties.
4,4′-(ARYLMETHYLENE)BIS(3-METHYL-1-PHENYL-1H-PYRAZOL-5-OLS): A pyrazole derivative with similar structural features but different biological activities.
Uniqueness
3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to the presence of phenethylsulfanyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of the triazole ring and phenethylsulfanyl groups makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C20H24N4S2 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3,5-bis(2-phenylethylsulfanylmethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C20H24N4S2/c21-24-19(15-25-13-11-17-7-3-1-4-8-17)22-23-20(24)16-26-14-12-18-9-5-2-6-10-18/h1-10H,11-16,21H2 |
InChI Key |
RJOFRSLLVUREHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC2=NN=C(N2N)CSCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2,4'-Dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-3'-YL}-N-ethylbenzamide](/img/structure/B11503175.png)

![2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11503197.png)
![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11503199.png)
![5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide](/img/structure/B11503201.png)


![ethyl 2-[({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11503218.png)
![ethyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11503220.png)
![4-[2-(2,4-dichlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11503224.png)

![3,4-diamino-N,N'-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11503242.png)
![3-benzyl-9-bromo-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11503249.png)
